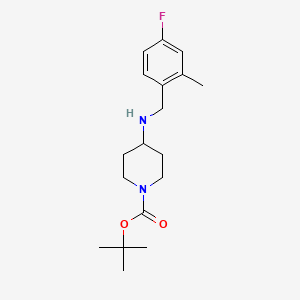

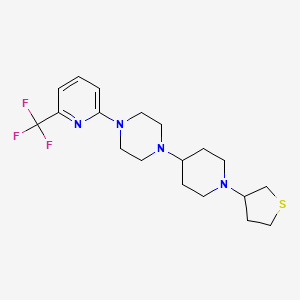

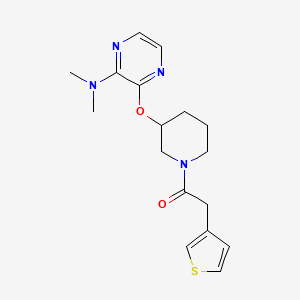

![molecular formula C16H21NO4 B2800996 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902893-57-5](/img/structure/B2800996.png)

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring attached to an amide functional group, a methoxy group at the 2-position of the benzene ring, and an octahydrobenzo[b][1,4]dioxin-6-yl group attached to the nitrogen of the amide .Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions, such as hydrolysis, reduction, and reactions with Grignard reagents .Applications De Recherche Scientifique

Synthetic Procedures and Pharmacological Applications

The research on synthetic procedures to access benzazoles and derivatives highlights the importance of these compounds in medicinal chemistry due to their diverse biological activities. These compounds are integral in developing therapeutic agents, with functionalities that can significantly impact their pharmacological activities. For instance, the review by Rosales-Hernández et al. (2022) elaborates on chemical aspects of guanidinobenzazoles, which, like 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, may exhibit cytotoxic effects and inhibit cell proliferation via angiogenesis and apoptosis. This suggests potential applications in designing compounds for cancer therapy and other diseases where cell proliferation is a key factor (Rosales-Hernández et al., 2022).

Environmental Impact and Analytical Reviews

Studies on the environmental impact of chemical compounds, such as parabens and chlorinated dibenzo-p-dioxins, offer insights into the ecological footprint of synthetic chemicals. For example, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, emphasizing the need for understanding the environmental persistence of synthetic compounds. This research underscores the importance of assessing the environmental implications of chemical synthesis and usage, which is relevant for the development and application of this compound in ensuring it does not contribute to environmental toxicity (Haman et al., 2015).

Analytical and Synthetic Reviews

The development of analytical methods for estimating the antioxidant activity, as discussed by Munteanu and Apetrei (2021), highlights the significance of analytical chemistry in evaluating the biological activities of compounds. Such methods can be crucial for assessing the antioxidant potential of new compounds, including this compound, if applicable. The ability to accurately measure antioxidant activity is vital for pharmaceutical and food science applications, suggesting potential research applications for the compound (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been reported to exhibit antibacterial properties . They are known to inhibit bacterial biofilm formation, particularly against Escherichia coli and Bacillus subtilis .

Mode of Action

It is suggested that the compound may interact with its targets to inhibit bacterial biofilm formation

Biochemical Pathways

Similar compounds have been reported to exhibit inhibition properties against cholinesterases and lipoxygenase enzymes , which play crucial roles in various biochemical pathways.

Pharmacokinetics

It is known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties significantly impact the bioavailability of the compound.

Result of Action

The compound has been reported to exhibit antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . It was found to be a rather active inhibitor of these two pathogenic bacterial strains .

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKBSLMKLGBAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2800921.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B2800925.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2800927.png)

![3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2800928.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2800929.png)

![2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2800932.png)

![1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2800934.png)

![2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2800936.png)